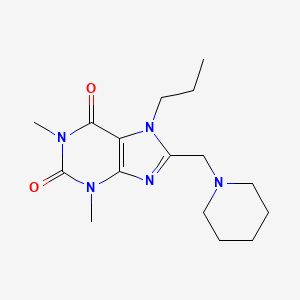
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a variety of effects on biological systems, particularly in relation to its interactions with specific receptors and enzymes.
Chemical Structure and Properties
- Molecular Formula : C15H22N4O2
- Molecular Weight : 278.36 g/mol
- CAS Number : Not specified in the literature but can be derived from its molecular structure.
The compound features a purine backbone with two methyl groups at the 1 and 3 positions, a propyl group at the 7 position, and a piperidine group at the 8 position. This unique structure is crucial for its biological activity.
This compound has been studied for its role as a potential inhibitor of various kinases and receptors. The following mechanisms have been identified:
- Kinase Inhibition : The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. It appears to interfere with ATP binding sites, thereby inhibiting kinase activity which is critical for tumor growth .
- Receptor Modulation : Preliminary studies suggest that it may act on G-protein coupled receptors (GPCRs), leading to alterations in cellular signaling pathways associated with pain and inflammation .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : In vitro studies have demonstrated that this purine derivative can induce apoptosis in cancer cell lines by activating caspase pathways .
- Analgesic Properties : Research indicates that it may possess analgesic effects through modulation of opioid receptors, particularly the kappa-opioid receptor .
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of various purine derivatives including our compound. It was found to exhibit IC50 values in the low micromolar range against specific cancer cell lines (e.g., A549 lung cancer cells) .
Case Study 2: Opioid Receptor Interaction
In a separate investigation focusing on opioid receptors, the compound was evaluated for its binding affinity and functional activity. Results indicated a significant preference for kappa-opioid receptors over mu and delta receptors, suggesting potential applications in pain management without the side effects associated with traditional opioids .
Summary of Biological Activities
Propiedades
IUPAC Name |
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-4-8-21-12(11-20-9-6-5-7-10-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGWCILBJAEVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














